6-(4-chlorophenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a piperidinyl moiety in its structure suggests that it might exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the piperidinyl moiety: This can be done through nucleophilic substitution reactions or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperidinyl moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: The chlorophenyl group might participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the piperidinyl and chlorophenyl groups suggests that it could bind to hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazinone core and might have similar biological activities.
Chlorophenyl compounds: Compounds with a chlorophenyl group often exhibit significant pharmacological properties.
Piperidinyl compounds: The piperidinyl moiety is common in many drugs and can influence the compound’s pharmacokinetics and pharmacodynamics.
Uniqueness
The uniqueness of 6-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its specific combination of functional groups, which might confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C17H18ClN3O2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-6-4-13(5-7-14)15-8-9-16(22)21(19-15)12-17(23)20-10-2-1-3-11-20/h4-9H,1-3,10-12H2 |
InChI Key |
CIXJWKLFZGYUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.